molecular formula C8H3ClF6O3S B3003653 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate CAS No. 1446016-91-6

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

Cat. No.: B3003653
CAS No.: 1446016-91-6
M. Wt: 328.61
InChI Key: OPRXMOUXEBTAAH-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is an organic compound that features both chloro and trifluoromethyl groups attached to a phenyl ring, along with a trifluoromethanesulphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate typically involves the reaction of 4-Chloro-3-(trifluoromethyl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and controlled environments helps in maintaining consistent quality and yield. The raw materials are typically sourced from reliable suppliers to ensure the purity and consistency required for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

    Electrophilic Aromatic Substitution: The chloro and trifluoromethyl groups on the phenyl ring can direct electrophilic substitution to specific positions on the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

    Nucleophilic Substitution: Products include substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.

    Electrophilic Aromatic Substitution: Products include various substituted phenyl compounds depending on the electrophile used.

Scientific Research Applications

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: It is explored for its potential in drug development due to its unique chemical structure and reactivity.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl aniline

Uniqueness

4-Chloro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate is unique due to the presence of the trifluoromethanesulphonate group, which is a superior leaving group compared to other functional groups. This enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of chloro and trifluoromethyl groups on the phenyl ring provides unique electronic properties that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF6O3S/c9-6-2-1-4(3-5(6)7(10,11)12)18-19(16,17)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRXMOUXEBTAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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